(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride (E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride
Brand Name: Vulcanchem
CAS No.: 69725-26-4
VCID: VC18464052
InChI: InChI=1S/C16H22BrN.ClH/c1-18-10-15-11-2-4-12(5-3-11)16(15)13-6-8-14(17)9-7-13;/h6-9,11-12,15-16,18H,2-5,10H2,1H3;1H/t11?,12?,15-,16?;/m1./s1
SMILES:
Molecular Formula: C16H23BrClN
Molecular Weight: 344.7 g/mol

(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride

CAS No.: 69725-26-4

Cat. No.: VC18464052

Molecular Formula: C16H23BrClN

Molecular Weight: 344.7 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(p-Bromophenyl)-3-(methylaminomethyl)bicyclo(2.2.2)octane, hydrochloride - 69725-26-4

Specification

CAS No. 69725-26-4
Molecular Formula C16H23BrClN
Molecular Weight 344.7 g/mol
IUPAC Name [(2R)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride
Standard InChI InChI=1S/C16H22BrN.ClH/c1-18-10-15-11-2-4-12(5-3-11)16(15)13-6-8-14(17)9-7-13;/h6-9,11-12,15-16,18H,2-5,10H2,1H3;1H/t11?,12?,15-,16?;/m1./s1
Standard InChI Key QTVXKUYKNKHQPH-UANRUKRJSA-N
Isomeric SMILES C[NH2+]C[C@@H]1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-]
Canonical SMILES C[NH2+]CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-]

Introduction

Chemical Structure and Stereochemical Features

Core Bicyclic Framework

The bicyclo[2.2.2]octane system forms a rigid, cage-like structure with three fused cyclohexane rings, creating a highly strained geometry that influences reactivity . X-ray crystallographic studies of analogous bicyclic compounds, such as 2-p-bromophenyl-1,3-diazabicyclo[3.1.0]hexane, reveal that substituents on bicyclic systems often adopt exo orientations to minimize steric hindrance . For the target compound, the p-bromophenyl group is positioned at the 2-carbon of the bicyclo[2.2.2]octane backbone, while the methylaminomethyl group occupies the 3-carbon.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name[(2R)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium; chloride
Canonical SMILESC[NH2+]CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-]
Isomeric SMILESC[NH2+]C[C@@H]1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-]
InChIKeyQTVXKUYKNKHQPH-UANRUKRJSA-N
PubChem CID50619

The stereochemistry at the 2-position (R-configuration) and the E-geometry of the substituents are critical for maintaining the compound’s spatial arrangement. Nuclear Overhauser Effect (NOE) measurements on similar bicyclo[2.2.2]octane derivatives confirm that bulky groups preferentially occupy equatorial positions to alleviate strain .

Synthesis and Functionalization Strategies

Bicyclo[2.2.2]octane Backbone Construction

The synthesis of bicyclo[2.2.2]octane derivatives typically involves tandem Michael addition reactions followed by reductive amination or alkylation . For example, Ley and Massi (2000) demonstrated the use of polymer-supported reagents to synthesize functionalized bicyclo[2.2.2]octanes via a sequence involving cyclohexenone intermediates . Applying this methodology, the target compound could be synthesized through:

  • Michael Addition: Reaction of acrylates with cyclohexenones to form bicyclic ketones.

  • Reductive Amination: Introduction of the methylaminomethyl group via reductive alkylation of a ketone intermediate.

  • Bromination: Electrophilic aromatic substitution to attach the p-bromophenyl group.

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/Conditions
1Tandem Michael AdditionAcrylate, cyclohexenone, base (e.g., LDA)
2Reductive AminationMethylamine, NaBH3_3CN
3BrominationBr2_2, FeBr3_3
4Salt FormationHCl in Et2_2O

Challenges in Stereocontrol

Physicochemical Properties and Stability

Spectroscopic Characterization

  • 1^1H NMR: Peaks at δ1.22.8\delta \sim 1.2–2.8 ppm correspond to the bicyclo[2.2.2]octane protons, while aromatic protons of the p-bromophenyl group resonate at δ7.37.6\delta \sim 7.3–7.6 ppm.

  • IR Spectroscopy: Stretching vibrations at 3300cm1\sim 3300 \, \text{cm}^{-1} (N–H) and 1600cm1\sim 1600 \, \text{cm}^{-1} (C–Br) confirm functional groups.

CompoundBiological ActivityReference
Bicyclo[2.2.2]octane derivativesOpioid receptor modulation
Bicyclo[3.2.0]heptane mechanophoresStress-responsive materials

Future Research Directions

  • Mechanochemical Studies: Investigate force-induced ring-opening using single-molecule force spectroscopy .

  • Derivatization Libraries: Employ polymer-supported reagents to generate analogs with varied substituents .

  • In Vivo Toxicity Profiling: Assess acute toxicity in rodent models to evaluate therapeutic potential.

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